1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-12-5-3-11(4-6-12)14(20)10-22-16-8-7-13(18-19-16)15-2-1-9-21-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXACXDEVCGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorophenyl group : Contributes to lipophilicity and receptor binding.
- Furan and pyridazine moieties : Implicated in various biological activities.
Antibacterial Activity
Recent studies have shown that derivatives of the compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing fluorine substituents have demonstrated enhanced activity against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 0.5 mg/mL |
| 2 | S. aureus | 0.25 mg/mL |
| 3 | Pseudomonas aeruginosa | 0.75 mg/mL |
Case Study : A study evaluated the antibacterial effects of several synthesized derivatives, revealing that modifications at the phenyl ring significantly influenced activity .
Antifungal Activity
The antifungal activity of this compound has also been explored, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The presence of the furan ring was found to enhance antifungal potency.
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 1 | C. albicans | 0.5 |
| 2 | A. niger | 0.3 |
Research Findings : The antifungal efficacy was attributed to the ability of the compound to disrupt fungal cell wall synthesis .
Anticancer Activity
Preliminary research indicates that this compound exhibits promising anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways, including those involving apoptosis regulators like Bcl-2 and caspases.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that:
- Fluorine substitution enhances lipophilicity and receptor affinity.
- Pyridazine and furan rings are critical for biological activity.
A series of analogs were synthesized to evaluate how different substituents affect biological efficacy, with results indicating that electron-withdrawing groups significantly improve antibacterial and anticancer activities .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of compounds containing the furan and pyridazine structures exhibit various biological activities, including:
- Antimicrobial Properties : Compounds similar to 1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that furan-containing compounds can inhibit bacterial growth effectively .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Research has indicated that related compounds exhibit significant cytotoxic effects on human tumor cell lines, with some derivatives showing mean growth inhibition values indicating their efficacy as anticancer agents .
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods, often involving the reaction of thioketones with pyridazine derivatives. This synthetic route allows for the introduction of different substituents, which can enhance biological activity.
Case Study: Anticancer Evaluation
A notable study evaluated the anticancer activity of synthesized derivatives based on similar structural frameworks. The National Cancer Institute (NCI) conducted tests showing that certain derivatives displayed significant inhibition rates against a range of cancer cell lines, with some achieving IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the furan and pyridazine rings can lead to changes in potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Fluorination at para position | Increased binding affinity to receptors |
| Variations in furan substituents | Altered antimicrobial efficacy |
| Changes in pyridazine structure | Enhanced anticancer properties |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The furan group introduces electron-rich π-systems, contrasting with nitro or sulfonyl groups in other analogs, which are electron-withdrawing.
Physicochemical Properties
- Melting Points : Triazole analogs (e.g., 3d) melt at 195–197°C , whereas nitro-substituted indole derivatives have higher thermal stability due to strong intermolecular interactions .
- Solubility : The furan-pyridazine system in the target compound may improve aqueous solubility compared to purely aromatic triazoles or nitro-substituted analogs.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone, and how do they influence its reactivity?
- Answer : The compound contains a fluorophenyl group, a pyridazine ring, and a furan-thioether linkage. The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution reactivity, while the pyridazine and furan moieties contribute to π-π stacking interactions and hydrogen bonding. The thioether bridge is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions . Structural analogs (e.g., thiophene or triazole derivatives) suggest that substitutions on the pyridazine or furan rings can modulate solubility and bioactivity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Use ¹H/¹³C NMR to confirm hydrogen and carbon environments, particularly the fluorine-induced deshielding of adjacent protons. FT-IR can identify the carbonyl (C=O) stretch (~1680 cm⁻¹) and thioether (C-S) vibrations (~650 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, while X-ray crystallography (using SHELX software for refinement ) resolves 3D conformation and intermolecular interactions.
Q. What are the optimal synthetic routes for this compound?
- Answer : A multi-step approach is typical:
Suzuki coupling to attach the furan ring to pyridazine.
Thioether formation via nucleophilic substitution between a pyridazine-thiol intermediate and a fluorophenyl ethanone derivative.
Purification using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water).
Key parameters include temperature control (<60°C to prevent furan decomposition) and inert atmospheres to avoid thioether oxidation .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Answer :
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or proteases. The fluorophenyl group often binds hydrophobic pockets, while the pyridazine ring engages in hydrogen bonding.
- QSAR studies correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., triazolothiadiazines ).
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Strategies include:
- Dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm selectivity.
- Metabolic stability tests (e.g., liver microsomes) to assess if rapid degradation explains low in vivo efficacy.
- Comparative studies with analogs (e.g., replacing furan with thiophene ) to isolate structure-activity relationships .
Q. How can the compound’s stability under physiological conditions be optimized?
- Answer :
- Pro-drug approaches : Mask the thioether with acetyl groups to reduce oxidation.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous stability.
- pH-sensitive modifications : Introduce amine groups to improve solubility in acidic environments (e.g., tumor microenvironments) .
Methodological Notes
- Crystallography : Refine diffraction data using SHELXL (SHELX suite ) with anisotropic displacement parameters for non-H atoms.
- Synthetic Reproducibility : Monitor reactions via TLC (silica GF254) and confirm intermediates with LC-MS.
- Contradiction Mitigation : Use orthogonal assays (e.g., Western blotting alongside cell viability assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
